molecular formula C11H15N3O2 B3022447 2-Morpholin-4-yl-2-pyridin-4-ylacetamide CAS No. 1119452-15-1

2-Morpholin-4-yl-2-pyridin-4-ylacetamide

Cat. No.: B3022447
CAS No.: 1119452-15-1
M. Wt: 221.26 g/mol
InChI Key: REWIGGQBAYLJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-2-pyridin-4-ylacetamide typically involves the reaction of morpholine with pyridine derivatives under specific conditions. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-2-pyridin-4-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.

Scientific Research Applications

2-Morpholin-4-yl-2-pyridin-4-ylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-2-pyridin-4-ylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Morpholin-4-yl-2-pyridin-4-ylacetamide: Unique due to its combination of morpholine and pyridine rings.

    2-Pyridin-4-ylacetamide: Lacks the morpholine ring, resulting in different chemical properties.

    4-Morpholin-4-ylpyridine: Contains a morpholine ring attached directly to the pyridine ring, differing in structure and reactivity.

Uniqueness

This compound stands out due to its dual ring structure, which imparts unique chemical and biological properties. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-morpholin-4-yl-2-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-11(15)10(9-1-3-13-4-2-9)14-5-7-16-8-6-14/h1-4,10H,5-8H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWIGGQBAYLJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=NC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292492
Record name α-4-Pyridinyl-4-morpholineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-15-1
Record name α-4-Pyridinyl-4-morpholineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-4-Pyridinyl-4-morpholineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Morpholin-4-yl-2-pyridin-4-ylacetamide
Reactant of Route 2
2-Morpholin-4-yl-2-pyridin-4-ylacetamide
Reactant of Route 3
Reactant of Route 3
2-Morpholin-4-yl-2-pyridin-4-ylacetamide
Reactant of Route 4
2-Morpholin-4-yl-2-pyridin-4-ylacetamide
Reactant of Route 5
Reactant of Route 5
2-Morpholin-4-yl-2-pyridin-4-ylacetamide
Reactant of Route 6
2-Morpholin-4-yl-2-pyridin-4-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.